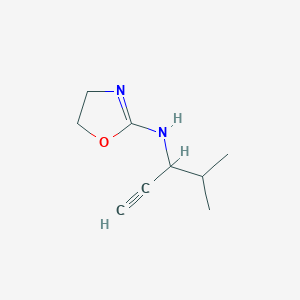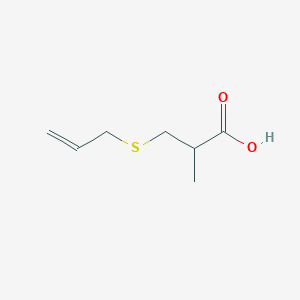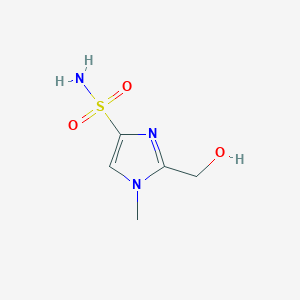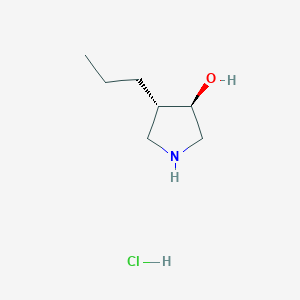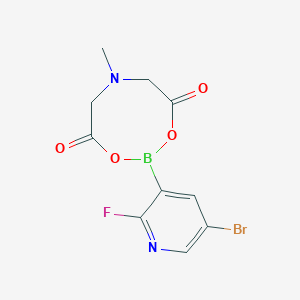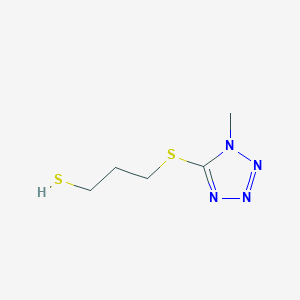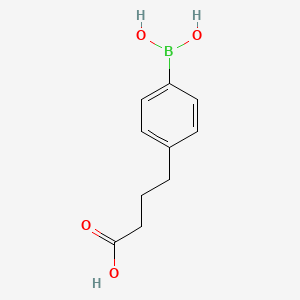
4-(4-Boronophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Boronophenyl)butanoic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further connected to a butyric acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boronophenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromophenylbutyric acid), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent such as ethanol or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Boronophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
4-(4-Boronophenyl)butanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Boronophenyl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Boron Neutron Capture Therapy (BNCT): In BNCT, the compound is taken up by tumor cells and, upon exposure to thermal neutrons, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
Comparación Con Compuestos Similares
4-(4-Boronophenyl)butanoic acid can be compared with other boronic acid derivatives:
4-Boronophenylalanine (BPA): Used in BNCT for cancer treatment, BPA is similar in its boron content but differs in its amino acid structure.
4-Formylphenylboronic acid: Used as a synthetic intermediate in pharmaceuticals and agrochemicals, it has a formyl group instead of a butyric acid chain.
Biphenyl-4,4’-diboronic acid: Used in the preparation of cycloparaphenylenes and organic thin-film transistors, it contains two boronic acid groups attached to a biphenyl structure.
Each of these compounds has unique properties and applications, highlighting the versatility of boronic acid derivatives in various fields.
Propiedades
Fórmula molecular |
C10H13BO4 |
|---|---|
Peso molecular |
208.02 g/mol |
Nombre IUPAC |
4-(4-boronophenyl)butanoic acid |
InChI |
InChI=1S/C10H13BO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,1-3H2,(H,12,13) |
Clave InChI |
GKUYDOVOSQZMKF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CCCC(=O)O)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
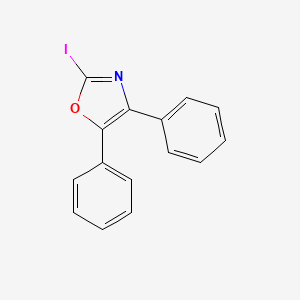

![3-Benzofuranol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-dihydro-](/img/structure/B8365457.png)

